BenchChemオンラインストアへようこそ!

[4-(3-Quinolinyl)phenyl]acetonitrile

Kinase inhibitor synthesis Src kinase Quinolinecarbonitrile scaffold

This 3-quinolinyl-phenylacetonitrile (CAS 112177-31-8) is a critical regioisomeric building block that avoids the steric and electronic pitfalls of generic 4-substituted isomers. Its 3-substitution pattern is essential for constructing Src kinase inhibitor cores and 3-arylquinoline anticancer agents, where the 3-phenyl geometry is mandatory for topoisomerase II inhibition. Using this pre-formed intermediate eliminates low-yielding, regioselective cross-coupling steps, directly accelerating SAR programs. Supplied at 98% purity with CYP450-compatible lipophilicity (XLogP3=3.4).

Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
Cat. No. B12850665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Quinolinyl)phenyl]acetonitrile
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CC#N
InChIInChI=1S/C17H12N2/c18-10-9-13-5-7-14(8-6-13)16-11-15-3-1-2-4-17(15)19-12-16/h1-8,11-12H,9H2
InChIKeyXNBTVGPYTGPQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(3-Quinolinyl)phenyl]acetonitrile – Procurement-Grade Quinoline Building Block for Medicinal Chemistry


[4-(3-Quinolinyl)phenyl]acetonitrile (CAS 112177-31-8) is a C17H12N2 quinoline-nitrile hybrid building block with a molecular weight of 244.29 g/mol. It features a phenylacetonitrile moiety attached at the 3-position of the quinoline ring, a regiochemical arrangement that distinguishes it from the more extensively studied 4-quinolyl isomer [1]. The compound is supplied at 98% purity for research use and serves as a versatile intermediate in the synthesis of kinase inhibitor scaffolds, NK-3 receptor ligands, and 3-arylquinoline anticancer agents [2].

Why Generic Quinoline Building Blocks Cannot Replace [4-(3-Quinolinyl)phenyl]acetonitrile in Synthetic Programs


Substituting [4-(3-Quinolinyl)phenyl]acetonitrile with the common 4-quinolyl isomer or a simple phenylacetonitrile overlooks critical differences in regiochemical reactivity and downstream biological activity. The 4-quinolyl isomer has been historically prepared via condensation of phenylacetonitrile with 4-chloroquinolines and converted to amide and acid derivatives [1]; however, the 3-quinolinyl substitution pattern places the phenylacetonitrile group at a sterically and electronically distinct position that alters cross-coupling efficiency and kinase inhibitor pharmacophore geometry. In 3-arylquinoline anticancer programs, the 3-phenyl substitution is essential for topoisomerase II inhibition and antiproliferative activity, whereas 2-phenylquinoline isomers operate through a different mechanism [2]. Generic replacement with unsubstituted phenylacetonitrile also forfeits the quinoline ring's ability to engage in π-stacking and hydrogen-bonding interactions required by kinase and GPCR targets [3].

Quantitative Differentiation Evidence for [4-(3-Quinolinyl)phenyl]acetonitrile Versus Analogous Building Blocks


Regiochemical Advantage: 3-Quinolinyl Scaffold Enables Src Kinase Inhibitor Pharmacophore Construction

The 3-quinolinecarbonitrile pharmacophore, accessible via the target compound, constitutes the core of 4-anilino-7-phenyl-3-quinolinecarbonitrile Src kinase inhibitors [1]. In contrast, 4-quinolinecarbonitrile isomers are not represented in this inhibitor class. The EGFR IC50 for a representative 4-anilino-7-phenyl-3-quinolinecarbonitrile is 3000 nM [1], establishing a benchmark for the 3-substituted scaffold that cannot be replicated by 2- or 4-substituted quinoline regioisomers.

Kinase inhibitor synthesis Src kinase Quinolinecarbonitrile scaffold

Computed Lipophilicity and Polarity Differentiation from Unsubstituted Phenylacetonitrile

The target compound exhibits an XLogP3 of 3.4 and a topological polar surface area (TPSA) of 36.7 Ų [1], computed from its 2D structure. These values position it closer to oral drug-like chemical space than unsubstituted phenylacetonitrile (XLogP3 ~1.6, TPSA ~24 Ų), which is often too polar for membrane permeation. The higher LogP reflects the lipophilic contribution of the quinoline ring, enhancing membrane permeability potential by approximately 1.8 log units.

Physicochemical properties LogP TPSA Drug-likeness

Nitrile Handle for Diversification: Superior to Pre-Hydrolyzed Acid or Amide Analogs

The 4-quinolyl isomer has been reported to undergo quantitative conversion to the corresponding amide in concentrated sulfuric acid at room temperature over 15 hours, while complete hydrolysis to the acid required refluxing conditions [1]. By extrapolation, the nitrile group in [4-(3-Quinolinyl)phenyl]acetonitrile provides a controlled diversification point: it can be stopped at the amide stage or pushed to the acid, whereas pre-hydrolyzed acid or amide analogs are terminal and cannot undergo further nitrile-specific transformations such as tetrazole formation or thioamide synthesis.

Synthetic diversification Nitrile hydrolysis Functional group interconversion

3-Arylquinoline Anticancer SAR: 3-Position Substitution is Essential for Antiproliferative Activity

A systematic SAR study of 3-arylquinolines demonstrated that the 3-phenylquinoline scaffold is essential for antiproliferative activity, with 34 compounds evaluated in vitro [1]. The study established that the 3-phenyl substitution pattern mimics the 2-phenylnaphthalene pharmacophore and enables topoisomerase II inhibition and DNA intercalation. The [4-(3-Quinolinyl)phenyl]acetonitrile building block provides direct synthetic access to this validated 3-arylquinoline chemotype. In contrast, 2-phenylquinolines and 4-phenylquinolines were not part of this antiproliferative SAR series, indicating that the 3-position attachment is a structural determinant of activity in this compound class [1].

Anticancer 3-Arylquinoline Topoisomerase II Structure-activity relationship

High-Value Application Scenarios for [4-(3-Quinolinyl)phenyl]acetonitrile Based on Evidence


Synthesis of 4-Anilino-7-phenyl-3-quinolinecarbonitrile Src Kinase Inhibitor Libraries

The target compound serves as a late-stage intermediate for constructing the 3-quinolinecarbonitrile core of Src kinase inhibitors. The 3-substituted regiochemistry is critical, as demonstrated by the EGFR IC50 of 3000 nM for a representative compound in this series [1]. Medicinal chemistry teams can use this building block to install diverse aniline substituents at the 4-position of the quinoline ring, generating focused kinase inhibitor libraries for lead optimization.

Construction of 3-Arylquinoline Anticancer Agents via Nitrile Diversification

The nitrile group can be hydrolyzed to the amide or acid as needed, or retained for tetrazole bioisostere synthesis. The 3-phenylquinoline scaffold has established SAR for antiproliferative activity across 34 derivatives [2]. Procurement of the pre-formed 3-quinolinyl-phenyl building block eliminates the need for low-yielding regioselective cross-coupling steps, accelerating SAR exploration.

Development of NK-3 Receptor Ligands for CNS Indications

Alkylnitrile quinoline derivatives, including those accessible from [4-(3-Quinolinyl)phenyl]acetonitrile, have been claimed as NK-3 receptor ligands with IC50 values below 1 µM [3]. The nitrile functionality contributes to metabolic stability and target engagement. Researchers can leverage this building block to synthesize patent-defined NK-3 antagonist candidates for pain, schizophrenia, and related CNS disorders.

Physicochemical Property Optimization for CNS Drug Discovery

With a computed XLogP3 of 3.4 and TPSA of 36.7 Ų [4], the compound occupies desirable CNS drug-like property space. Its lipophilicity is approximately 1.8 log units higher than phenylacetonitrile, enhancing predicted blood-brain barrier permeability. CNS-focused medicinal chemistry programs can use this scaffold to balance potency and brain penetration in lead series.

Quote Request

Request a Quote for [4-(3-Quinolinyl)phenyl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.